N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide is a synthetic compound featuring a tetrahydroquinoxaline core fused with a carboxamide group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting inflammation or central nervous system disorders, based on analogs .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-14-8-6-13(7-9-14)10-11-19-18(23)21-12-17(22)20-15-4-2-3-5-16(15)21/h2-9H,10-12H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQDUWDVYKGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the quinoxaline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with an appropriate amine, such as ethylamine, under mild conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methoxyphenyl group, where halogenation, nitration, or sulfonation can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated methoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoxaline exhibited cytotoxic effects against several cancer cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity.
Case Study:
In a recent study published in Neuroscience Letters, researchers found that tetrahydroquinoxaline derivatives could significantly reduce neuronal cell death induced by glutamate toxicity. The study highlighted the role of these compounds in modulating neuroinflammatory responses .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of quinoxaline derivatives. This compound has been shown to exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes findings from various studies that tested the compound against common pathogens.
Potential as Anti-inflammatory Agents
The anti-inflammatory effects of similar compounds have been documented extensively. This compound may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
A study in Pharmacology Reports demonstrated that quinoxaline derivatives could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Tetrahydroquinoxaline vs. Dihydroquinoline Carboxamides
A key structural analog is N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47, ), which shares a carboxamide group but differs in its heterocyclic core (dihydroquinoline vs. tetrahydroquinoxaline).
Implications :
- The tetrahydroquinoxaline core may enhance binding to targets requiring dual nitrogen interactions (e.g., enzymes or receptors), while the dihydroquinoline’s thioxo group could improve metabolic stability .
Anti-Inflammatory Acrylamide Derivatives
Compound 2 from , 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide , shares a methoxyphenyl-ethyl-amide motif with the target compound but features an acrylamide backbone.
Implications :
- The acrylamide structure in Compound 2 may facilitate hydrogen bonding with inflammatory targets (e.g., iNOS), whereas the tetrahydroquinoxaline’s rigidity might limit conformational flexibility but improve target selectivity .
Formoterol-Related Compounds and Impurities
Formoterol-related compounds () and Impurity H () share the 4-methoxyphenethyl group but differ in core structures.
Implications :
- The 4-methoxyphenethyl group is common in β2-agonists (e.g., Formoterol) for receptor binding. In the target compound, this group may enhance blood-brain barrier penetration .
- The carboxamide in the target compound replaces Formoterol’s ethanolamine, likely reducing β2-agonist activity but increasing protease resistance .
Data Table: Key Comparisons
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The compound belongs to the quinoxaline family, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoxaline core followed by functionalization to introduce the methoxyphenyl ethyl group.
Table 1: Synthetic Routes for Tetrahydroquinoxaline Derivatives
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 1,2-diamine + diketone | Reflux in ethanol |
| 2 | Functionalization | Alkyl halide | Base catalyst |
| 3 | Amide formation | Carboxylic acid derivative | Coupling agent |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
- IC50 Values : The compound showed IC50 values of approximately 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization and induction of cell cycle arrest at the G2/M phase. This suggests that this compound may act similarly to other known microtubule inhibitors .
Additional Biological Activities
Beyond its anticancer properties, this compound has been evaluated for other biological activities:
- Antiviral Activity : Some derivatives have shown protective effects against viral infections with promising EC50 values .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related quinoxaline derivatives:
- Study on Anticancer Activity :
- Evaluation of Antiviral Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
